

# Application Note: Determination of Fenbutatin Oxide in Fruits and Vegetables

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Compound of Interest		
Compound Name:	Fenbutatin oxide-d30	
Cat. No.:	B12426267	Get Quote

### Introduction

Fenbutatin oxide is an organotin acaricide used to control mites on a variety of fruit and vegetable crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenbutatin oxide in food products.[2] This application note details two robust and sensitive analytical methods for the quantitative determination of fenbutatin oxide residues in fruit and vegetable matrices: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) coupled with a modified QuEChERS sample preparation and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) following derivatization. These methods are crucial for ensuring food safety and compliance with regulatory standards.

# Method 1: HPLC-MS/MS with Modified QuEChERS

This method offers a rapid, selective, and sensitive approach for the determination of fenbutatin oxide without the need for derivatization, which can sometimes lead to an underestimation of the analyte concentration.[3][4]

#### **Experimental Protocol**

- 1. Sample Preparation (Modified QuEChERS)
- Homogenization: Weigh 10 g of a representative homogenized fruit or vegetable sample into a 50 mL centrifuge tube.



- Extraction:
  - Add 10 mL of acetonitrile containing 1% formic acid (v/v).[3][4]
  - Add the appropriate amount of internal standard.
  - Securely cap the tube and vortex vigorously for 1 minute.
  - Add a salt mixture (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation.
  - Immediately shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[5]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO<sub>4</sub>.[3][4] PSA is effective for the cleanup of fruit and vegetable extracts.[3][4]
  - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at high speed for 5 minutes.
- Sample for Analysis: Transfer the cleaned extract into an autosampler vial for HPLC-MS/MS analysis.[5]
- 2. HPLC-MS/MS Analysis
- Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3][4]
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., Hypersil Gold C<sub>18</sub>, 3.0 μm, 2.1 mm × 100 mm) is suitable.[3][4]



- o Mobile Phase: A gradient of methanol (A) and 0.1% (v/v) formic acid in water (B).[3][4]
- Flow Rate: 0.25 mL/min.[3][4]
- Injection Volume: 10 μL.[3][4]
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]
  - Monitoring Mode: Multiple Reaction Monitoring (MRM).[3][4]
  - MRM Transitions: Specific precursor-to-product ion transitions for fenbutatin oxide should be monitored for quantification and confirmation. A common transition is m/z 518.96 → 463.04 for quantification.[3][4]

## Method 2: GC-MS/MS with Grignard Derivatization

This method is a classic and reliable approach for the analysis of fenbutatin oxide, particularly when simultaneous analysis with other organotin compounds is required.[2]

#### **Experimental Protocol**

- 1. Sample Preparation and Derivatization
- Digestion and Extraction:
  - Digest the homogenized sample with a mixture of HCl/THF (1:10, v/v).[2]
  - Extract the digest with hexane.[2]
- Derivatization:
  - Concentrate the hexane extract.
  - Add Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr) to the extract and allow it to react.[2] This step converts the polar fenbutatin oxide into a more volatile derivative suitable for GC analysis.



- Cleanup:
  - Purify the derivatized extract using a Florisil solid-phase extraction (SPE) column.[2]
- Sample for Analysis: Elute the derivatized analyte and concentrate it for GC-MS/MS analysis.[2]
- 2. GC-MS/MS Analysis
- Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.
- Chromatographic Conditions:
  - Column: A low-polarity capillary column (e.g., DB-5ms).
  - Injector: Splitless injection.
  - Carrier Gas: Helium.
  - Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized analyte from matrix components.
- · Mass Spectrometry Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized fenbutatin oxide.

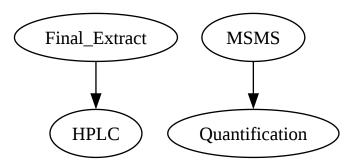
## **Quantitative Data Summary**

The following table summarizes typical performance data for the described analytical methods.



Parameter	HPLC-MS/MS with QuEChERS	GC-MS/MS with Derivatization
Matrix	Fruits & Vegetables (general)	Apple[2]
**Linearity (R²) **	>0.99 (0.005–1 mg/kg)[3][4]	Not explicitly stated, but method validated for good linearity[2]
Limit of Detection (LOD)	0.002 mg/kg[3][4]	3.4 μg/kg (as Sn)[2]
Limit of Quantitation (LOQ)	0.007 mg/kg[3][4]	Not explicitly stated, but method is sensitive for MRLs[2]
Recovery (%)	79.04–97.12%[3][4]	72.4%–107.1%[2]
Relative Standard Deviation (RSD) (%)	3.30–10.96%[3][4]	0.4%–14.2%[2]

# **Experimental Workflow Diagram**



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